Betaprodine

Descripción

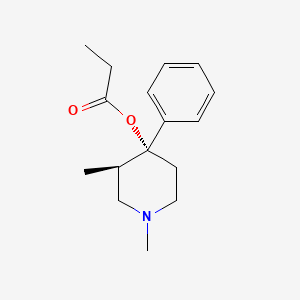

Structure

2D Structure

Propiedades

Número CAS |

468-59-7 |

|---|---|

Fórmula molecular |

C16H23NO2 |

Peso molecular |

261.36 g/mol |

Nombre IUPAC |

[(3R,4R)-1,3-dimethyl-4-phenylpiperidin-4-yl] propanoate |

InChI |

InChI=1S/C16H23NO2/c1-4-15(18)19-16(14-8-6-5-7-9-14)10-11-17(3)12-13(16)2/h5-9,13H,4,10-12H2,1-3H3/t13-,16-/m1/s1 |

Clave InChI |

UVAZQQHAVMNMHE-CZUORRHYSA-N |

SMILES isomérico |

CCC(=O)O[C@@]1(CCN(C[C@H]1C)C)C2=CC=CC=C2 |

SMILES canónico |

CCC(=O)OC1(CCN(CC1C)C)C2=CC=CC=C2 |

Origen del producto |

United States |

Historical Context of Prodine Type Analgesics Research and Discovery

The development of Betaprodine is rooted in the mid-20th century quest for potent and safer analgesics. Following the discovery of pethidine (meperidine) in the late 1930s, which demonstrated that a simplified, non-morphine-like structure could elicit strong analgesic effects, research efforts intensified to synthesize and evaluate new pethidine analogs. This led to the development of the prodines in Germany in the late 1940s. researchgate.net

The prodines are structurally related to pethidine, featuring a 4-phenylpiperidine (B165713) core. The key modification in the prodine series was the introduction of a methyl group at the 3-position of the piperidine (B6355638) ring and a propionoxy group at the 4-position, in place of the ethoxycarbonyl group of pethidine. This research led to the identification of two diastereomers, alphaprodine and this compound, which differ in the spatial arrangement of the 3-methyl group relative to the 4-phenyl group. researchgate.net Of these, only alphaprodine was developed for medicinal use, primarily in obstetrics and for minor surgical procedures, due to its more favorable metabolic profile. researchgate.net

Stereochemical Significance of Betaprodine Within the 4 Phenylpiperidine Class

The study of Betaprodine and its isomers has been instrumental in understanding the critical role of stereochemistry in the analgesic activity of 4-phenylpiperidine (B165713) opioids. This compound is the trans-diastereomer of 1,3-dimethyl-4-phenyl-4-propionyloxypiperidine, while alphaprodine is the cis-diastereomer. researchgate.net Both of these diastereomers are racemates, meaning they are composed of an equal mixture of two enantiomers (mirror-image isomers).

The spatial orientation of the substituents on the piperidine (B6355638) ring profoundly influences the compound's ability to bind to and activate opioid receptors. Research has shown that the analgesic potency of these isomers varies significantly, underscoring the precise three-dimensional structure required for effective receptor interaction.

Studies in rats demonstrated that this compound is significantly more potent than alphaprodine. Furthermore, the individual enantiomers of this compound exhibit different potencies, highlighting the stereoselectivity of the opioid receptor.

| Compound | Relative Analgesic Potency (Morphine = 1) |

|---|---|

| Alphaprodine (racemate) | 0.97 |

| This compound (racemate) | 5.5 |

| (+)-Betaprodine | 3.5 |

| (-)-Betaprodine | 7.9 |

This table illustrates the significant differences in analgesic potency among the stereoisomers of prodine, with (-)-Betaprodine being the most potent of the isomers listed. researchgate.net

The higher potency of the trans-isomer (this compound) compared to the cis-isomer (alphaprodine) and the differing activities of the (+)- and (-)-enantiomers of this compound provide a classic example of how stereochemistry dictates pharmacological activity in this class of analgesics.

Contemporary Research Paradigms and Scientific Importance of Betaprodine Studies

Stereoselective Synthesis Strategies for this compound Enantiomers

The biological activity of this compound is highly dependent on its stereochemistry at the C-3 and C-4 positions of the piperidine (B6355638) ring. Therefore, the development of synthetic routes that allow for precise control over these stereocenters is of paramount importance.

Asymmetric Catalysis in Piperidine Ring Formation

The construction of the chiral piperidine core is a critical step in the synthesis of this compound. Asymmetric catalysis offers a powerful tool to achieve this with high enantioselectivity. One notable approach involves the rhodium-catalyzed asymmetric [2+2+2] cycloaddition. nih.gov This method allows for the facile creation of polysubstituted piperidines from readily available starting materials. While not yet specifically reported for this compound, this strategy holds significant promise for its asymmetric synthesis.

Another strategy is the catalytic asymmetric hydrogenation of pyridine (B92270) derivatives. acs.org This approach has been shown to be effective for producing a variety of enantioenriched piperidines. The use of specific chiral ligands in conjunction with a metal catalyst, such as iridium or rhodium, can direct the hydrogenation to yield the desired stereoisomer. acs.orgnih.gov For instance, the hydrogenation of N-iminopyridinium ylides has been demonstrated as a viable route to substituted piperidines with good enantiomeric excesses. acs.org

Organocatalysis has also emerged as a valuable tool in the asymmetric synthesis of piperidines. For example, an organocatalytic enantioselective intramolecular aza-Michael reaction has been developed for the desymmetrization of prochiral substrates to afford enantiomerically enriched disubstituted piperidines. nih.gov This method, utilizing a cinchona alkaloid-derived catalyst, provides a metal-free alternative for establishing the stereocenters of the piperidine ring.

Table 1: Examples of Asymmetric Catalysis for Piperidine Synthesis

| Catalyst Type | Reaction | Key Features | Potential Application to this compound |

|---|---|---|---|

| Rhodium(I) Complex | [2+2+2] Cycloaddition | Convergent, high enantioselectivity for polysubstituted piperidines. nih.gov | Direct asymmetric synthesis of the this compound core. |

| Iridium or Rhodium with Chiral Ligands | Asymmetric Hydrogenation of Pyridinium Salts | Access to a wide range of enantioenriched piperidines. acs.orgnih.gov | Stereoselective reduction of a pyridine precursor to the piperidine ring of this compound. |

| Cinchona Alkaloid Derivative | Intramolecular aza-Michael Reaction | Metal-free, desymmetrization of prochiral precursors. nih.gov | Enantioselective formation of the piperidine ring from an acyclic precursor. |

Chiral Auxiliary-Mediated Synthesis Approaches

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. acs.org In the context of this compound, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of subsequent reactions, after which it is cleaved to yield the desired enantiomerically enriched product.

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. acs.org These auxiliaries can be used to control the stereoselectivity of alkylation or acylation reactions that establish the stereocenters at the C-3 and C-4 positions of the piperidine ring. For instance, an N-acyloxazolidinone derived from a piperidine precursor could be used to direct the diastereoselective introduction of the methyl group at the C-3 position.

A study on the synthesis of diastereoisomeric 3-methyl analogues of pethidine, a close relative of this compound, highlights the importance of stereocontrol. usp.br While not employing a classical chiral auxiliary, the stereochemistry of the starting materials dictates the final product's configuration. Modern approaches could adapt this by incorporating a removable chiral auxiliary to guide the formation of the desired this compound stereoisomers.

Table 2: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Potential Role in this compound Synthesis |

|---|---|---|

| Evans Oxazolidinones | Diastereoselective alkylations and acylations. acs.org | Control of stereocenters at C-3 and C-4 of the piperidine ring. |

| Pseudoephedrine | Asymmetric alkylations. acs.org | Directing the introduction of the methyl group at the C-3 position. |

| Immobilized Galactose Auxiliary | Stereoselective solid-phase synthesis of piperidine derivatives. rsc.org | Potential for combinatorial synthesis of this compound analogs. |

Novel Chemical Transformations for this compound Core Structure

Development of Efficient Esterification and N-Alkylation Protocols

The final steps in the synthesis of this compound involve the esterification of the 4-hydroxyl group and the N-methylation of the piperidine nitrogen. Traditional methods for these transformations can sometimes be harsh and may not be suitable for complex molecules.

Recent advancements in esterification include the use of milder coupling reagents and catalytic methods. For example, carbodiimide-based coupling agents in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification under gentle conditions.

For N-methylation, reductive amination using formaldehyde (B43269) and a reducing agent is a common method. Greener alternatives to traditional reducing agents are being explored. ajchem-a.com Furthermore, catalyst-free N-methylation protocols using reagents like dimethylsulfoxide (DMSO) as a methyl source are gaining attention for their simplicity and reduced environmental impact. mdma.ch

Exploration of Alternative Precursor Reactivity

The classical synthesis of the 1-methyl-4-phenyl-4-hydroxypiperidine core of this compound often starts from 1-methyl-4-piperidone. Research into alternative precursors and synthetic routes can lead to more efficient and versatile syntheses. For instance, the synthesis of pethidine analogues has been achieved through the condensation of phenylacetonitrile (B145931) with derivatives of N-2-hydroxyethyl-2-hydroxypropylamine. usp.br This approach could be adapted for this compound synthesis.

The use of 4-piperidone (B1582916) as a precursor has been highlighted in various synthetic pathways to related opioid structures. mdpi.com Innovations in the synthesis of substituted piperidones, including green chemistry approaches, can provide more sustainable access to these key intermediates. news-medical.net

Green Chemistry Principles in this compound Synthesis Optimization

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. news-medical.net In the context of this compound synthesis, this can involve several strategies.

The use of catalytic methods, both metal-based and organocatalytic, is inherently greener than stoichiometric reactions as it reduces waste. The development of reactions in environmentally benign solvents, such as water or super-critical carbon dioxide, is another key aspect. For example, the synthesis of N-substituted piperidones has been demonstrated using a green chemistry approach. news-medical.net

Furthermore, the exploration of bio-renewable starting materials and biocatalysis offers significant potential for greener synthetic routes. For instance, a method for the green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) has been reported, showcasing the potential for sourcing piperidine precursors from sustainable feedstocks. rsc.org Chemo-enzymatic methods that combine chemical synthesis with biocatalysis are also being developed for the asymmetric synthesis of chiral piperidines, offering a sustainable and highly selective approach. nih.gov

Table 3: Green Chemistry Approaches in Piperidine Synthesis

| Green Chemistry Principle | Application in this compound Synthesis | Example/Reference |

|---|---|---|

| Catalysis | Use of asymmetric catalysts to reduce waste and improve efficiency. | Rhodium-catalyzed cycloadditions nih.gov, Organocatalytic aza-Michael reactions nih.gov |

| Alternative Solvents | Performing reactions in water or other green solvents. | Synthesis of N-substituted piperidones. news-medical.net |

| Renewable Feedstocks | Use of bio-based starting materials for precursor synthesis. | Synthesis of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan. rsc.org |

| Biocatalysis | Employing enzymes for highly selective transformations. | Chemo-enzymatic dearomatization of pyridines. nih.gov |

Quantum Chemical Investigations of Electronic Distribution and Conformational Behavior

Quantum chemical methods offer a powerful lens through which to examine the electronic properties and conformational landscapes of molecules like this compound. These computational approaches provide a detailed picture of molecular geometry, energy, and the subtle interplay of forces that govern its behavior.

Semi-empirical molecular orbital methods, which simplify certain aspects of ab initio calculations to reduce computational cost, have been instrumental in mapping the conformational energy landscapes of prodine analogs. nih.gov One such method, Perturbative Configuration Interaction using Localized Orbitals (PCILO), has been applied to study the conformational behavior of a series of opiates, including (+)-beta-prodine. nih.gov

A key finding from these semi-empirical calculations is the preference for a phenyl equatorial conformation over a phenyl axial one. nih.gov In the case of (+)-beta-prodine, the equatorial conformer was found to be more stable. nih.gov This preference is a significant factor in its interaction with opioid receptors. nih.gov The study by Loew and Jester (1975) calculated the relative energies of different conformers, highlighting the energetic favorability of the phenyl equatorial arrangement. nih.gov These calculations also provided insights into the net atomic charges, which, in conjunction with the low-energy conformation, helped to explain variations in potency among the studied compounds. nih.gov

| Compound | Preferred Conformation | Method |

| (+)-Betaprodine | Phenyl Equatorial | PCILO |

This table summarizes the preferred conformation of (+)-Betaprodine as determined by PCILO calculations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for accurately predicting the geometric and electronic structures of molecules. nih.govmdpi.com By solving the Kohn-Sham equations, DFT can provide highly accurate optimized molecular geometries. nih.gov For molecules like this compound, DFT calculations, often employing functionals such as B3LYP with basis sets like 6-31G(d,p), are used to determine the most stable three-dimensional structure. mdpi.comnyu.edu

The conformational flexibility of this compound is governed by a combination of intramolecular interactions and the energy barriers to rotation around its single bonds (torsional barriers). Computational modeling is a key tool for dissecting these factors. Intramolecular hydrogen bonds, for instance, can significantly influence the preferred conformation of a molecule by creating a more rigid, cyclic-like structure. nih.govnih.gov The presence of such bonds can shield polar groups, affecting properties like membrane permeability. nih.gov

The rotation around the C-C bond connecting the phenyl group to the piperidine ring, and the rotations within the piperidine ring itself, are subject to torsional barriers. Computational methods can be used to calculate the energy changes associated with these rotations, thereby identifying the most stable conformations and the energy required to transition between them. nih.gov For example, studies on biphenyl (B1667301) systems have utilized DFT to understand how intramolecular hydrogen bonding can affect torsional barriers. nih.gov While direct computational studies on the torsional barriers of this compound are not prevalent, the principles derived from related molecules indicate that the interplay of steric hindrance and weak non-covalent interactions dictates its conformational preferences.

X-ray Crystallographic Studies of this compound Salts and Related Compounds

X-ray crystallography provides definitive experimental evidence of the three-dimensional structure of molecules in the solid state. youtube.com This technique is invaluable for determining the precise arrangement of atoms, bond lengths, and bond angles, offering a static snapshot of the molecular conformation.

Studies on various piperidine derivatives show that hydrogen bonding plays a crucial role in stabilizing the crystal structure. nih.gov The analysis of crystal packing provides valuable information on how molecules recognize and interact with each other, which can be extrapolated to understand potential interactions with biological targets.

The piperidine ring in compounds like this compound typically adopts a chair conformation, which is the most stable arrangement for a six-membered ring. nih.gov X-ray crystallographic studies on a multitude of piperidine-containing compounds confirm this preference. nih.gov In this chair conformation, substituents can occupy either axial or equatorial positions.

Structure Activity Relationship Sar Elucidation for Betaprodine and Analogs

Stereochemical Determinants of Biological Activity in Prodine Series

Stereochemistry, the three-dimensional arrangement of atoms, is a crucial factor in the biological activity of the prodine series. nih.govnih.govmhmedical.com The spatial orientation of key functional groups dictates the molecule's ability to bind effectively to its biological target, influencing potency and efficacy. nih.gov For chiral compounds like the prodines, each stereoisomer can exhibit distinct pharmacological profiles. researchgate.net

The prodine molecule possesses two chiral centers, leading to different diastereomers. Betaprodine is one of two isomers of the trans form of prodine, the other being alphaprodine. wikipedia.orgwikipedia.org The configuration of the substituents on the piperidine (B6355638) ring, specifically the 3-methyl group and the 4-phenyl group, significantly impacts the molecule's preferred conformation.

Conformational studies have shown that for the prodines, a conformation where the 4-phenyl group occupies an equatorial position is energetically preferred. nih.gov In the case of this compound, the specific stereochemistry of the 3-methyl group creates steric crowding that further destabilizes the alternative phenyl axial conformation. nih.gov This steric hindrance makes the phenyl axial conformer for beta-prodine highly unfavorable, with a computed energy 3.4 kcal/mol higher than the phenyl equatorial conformer. nih.gov This contrasts with alphaprodine, where the phenyl axial conformer is also less favorable but to a lesser extent (2.8 kcal/mol higher in energy). nih.gov

The distinct stereochemical configurations of alphaprodine and this compound lead to a significant difference in their analgesic potency. This compound is approximately five times more potent than alphaprodine. wikipedia.orgwikipedia.org Research indicates a strong correlation between the receptor binding affinities of these diastereoisomeric analogues and their observed analgesic activities, suggesting that the difference in potency is primarily determined by how well each isomer associates with the opioid receptor. nih.gov

In animal studies, the differences in potency are stark. When administered subcutaneously to rats, this compound was found to be 550% as potent as morphine, while alphaprodine was 97% as potent. wikipedia.org this compound also produces more euphoria than alphaprodine at all dose levels. wikipedia.orgwikipedia.org

Table 1: Comparative Potency of Prodine Isomers and Related Opioids

| Compound | Route | Potency Comparison |

|---|---|---|

| Alphaprodine | Subcutaneous | 97% the strength of morphine wikipedia.org |

| This compound | Subcutaneous | 550% the strength of morphine wikipedia.org |

| Alphaprodine | Oral | 140% the strength of methadone wikipedia.org |

| This compound | Oral | 420% the strength of methadone wikipedia.org |

For a 4-phenylpiperidine (B165713) analgesic to be effective, it must adopt a specific conformation that is complementary to the opioid receptor's binding pocket. u-szeged.hu The interaction between the ligand (the drug molecule) and the receptor triggers a sequence of intracellular reactions. u-szeged.hu The potency of the prodine isomers is related to the relative concentrations of the specific "analgesic conformation" they can adopt. nih.gov

Studies suggest that the phenyl equatorial conformation is the preferred and active conformation for the prodines. nih.gov The energy required to adopt a less favorable conformation, such as the phenyl axial, can be a barrier to effective receptor binding. For the prodines, phenyl axial conformers are computed to be relatively unfavorable, which may influence their interaction with the receptor compared to other 4-phenylpiperidines like pethidine or ketobemidone, where the energy difference between conformations is smaller. nih.gov The binding of a ligand to the receptor induces conformational changes in the receptor itself, which are essential for initiating the signaling cascade that leads to the pharmacological effect. u-szeged.hunih.gov

Systematic Structural Modifications and Pharmacological Impact

The systematic modification of the prodine structure is a classic medicinal chemistry approach to understanding SAR and developing new analogues. mdpi.com Altering various parts of the molecule, such as the N-substituent or the aromatic ring, can have a profound impact on pharmacological activity. nih.gov

The N-substituent on the piperidine ring is a key feature of 4-phenylpiperidine analgesics. In this compound, this is a methyl group. In the broader class of beta-adrenergic ligands, a secondary amine is often essential for receptor stimulation, and the nature of the alkyl group on the nitrogen can confer potency. nih.gov While specific studies on a wide range of N-derivatives of this compound are not detailed in the provided context, research on related piperidine compounds shows that modifying this position is a common strategy. nih.govrsc.org For example, in other classes of piperidine-containing compounds, altering the N-substituent can significantly affect transporter selectivity and potency. frontiersin.org

Modifications to the 4-phenyl ring and the 4-propionoxy group are critical for modulating analgesic activity. For other 4-phenylpiperidine analgesics like ketobemidone and meperidine, the addition of a hydroxyl group at the meta-position of the phenyl ring enhances potency. nih.gov This effect is thought to be explained by the activity of the phenyl axial conformers in these specific compounds. nih.gov

For other classes of receptor ligands, aromatic substitution is a key determinant of activity. For instance, in beta-adrenergic antagonists, the nature and position of substituents on the aromatic ring are crucial for potency, with ortho-substituted compounds often being the most potent. nih.gov Similarly, for synthetic cathinones, the presence and position of aromatic substituents impact their mechanism of action. nih.gov While direct data on extensive modifications to the phenyl and propionoxy groups of this compound are limited in the search context, the principles of SAR suggest that such changes would significantly alter its binding affinity and efficacy at the opioid receptor.

Table of Compounds Mentioned

| Compound Name |

|---|

| Alphaprodine |

| This compound |

| Ketobemidone |

| Meperidine |

| Methadone |

| Morphine |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to identify the mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govkcl.ac.uk For opioid analgesics like this compound and its analogs, QSAR studies are instrumental in understanding the structural features that govern their potency and in designing new molecules with improved therapeutic profiles. These models are particularly valuable when the three-dimensional structure of the target receptor is not fully elucidated. daneshyari.com

The general process of QSAR modeling involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with their measured biological activity, such as analgesic potency (often expressed as pIC50 or log 1/C). nih.gov

Research Findings in QSAR of 4-Phenylpiperidine Analogs

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, a number of studies have been conducted on the broader class of 4-phenylpiperidine analgesics, to which this compound belongs. These studies provide significant insights into the structural requirements for potent analgesic activity within this chemical family.

One notable study conducted a nonlinear QSAR analysis on a series of 4-phenylpiperidine derivatives acting as μ-opioid agonists using a neural network approach. daneshyari.comnih.gov In this research, a large number of molecular descriptors were initially calculated and then a selection of the most relevant descriptors was made using partial least squares (PLS) and two-stage least squares methods. daneshyari.com The final QSAR model correlated these selected descriptors with the known analgesic activities of the compounds.

The types of molecular descriptors found to be important in these studies often fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and polarizability, which are crucial for receptor binding interactions.

Steric Descriptors: These relate to the size and shape of the molecule, influencing how well it fits into the receptor's binding pocket.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure and energy of the molecule.

A hypothetical QSAR data table for a series of this compound analogs, based on the findings for 4-phenylpiperidine derivatives, might include the following types of data:

| Compound | Analgesic Activity (pIC50) | Molecular Weight | LogP | Dipole Moment (Debye) | HOMO Energy (eV) |

| Analog 1 | 7.2 | 275.4 | 3.1 | 1.8 | -8.5 |

| Analog 2 | 6.8 | 289.4 | 3.5 | 2.1 | -8.7 |

| Analog 3 | 7.5 | 288.4 | 3.2 | 1.7 | -8.4 |

| Analog 4 | 6.5 | 303.5 | 3.8 | 2.4 | -8.9 |

| Analog 5 | 7.9 | 274.4 | 3.0 | 1.6 | -8.3 |

This table is representative and for illustrative purposes. Specific values are hypothetical.

The models derived from such data can take the form of a mathematical equation. For instance, a simplified linear QSAR equation might look like:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are coefficients determined by the statistical analysis.

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), have also been applied to opioid antagonists and provide a more detailed understanding of the structure-activity relationships. nih.gov CoMFA generates 3D contour maps that visualize regions around the aligned molecules where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov These maps are invaluable for guiding the rational design of new, more potent analogs. nih.gov

Molecular Pharmacology: Betaprodine Receptor Binding and Signal Transduction

Opioid Receptor Binding Kinetics and Affinity Profiling

Detailed experimental data for betaprodine's binding kinetics and affinity are not available in the reviewed scientific literature.

Association and Dissociation Kinetics with Mu, Delta, and Kappa Opioid Receptors

Specific association (k_on) and dissociation (k_off) rate constants for this compound at the mu, delta, and kappa opioid receptors have not been documented in publicly accessible studies. These kinetic parameters are crucial for understanding the duration of receptor occupancy and can influence the pharmacological profile of a compound.

Radioligand Binding Assays for Receptor Affinity Determination

While radioligand binding assays are the standard method for determining a compound's affinity for a receptor, yielding values such as the inhibition constant (Ki) or dissociation constant (Kd), specific Ki or Kd values for this compound at each of the three main opioid receptor subtypes (µ, δ, κ) are not reported in the available literature. Comparative affinity data is necessary to construct a comprehensive binding profile.

Characterization of Ligand Efficacy at Specific Opioid Receptor Subtypes

The efficacy of a ligand describes its ability to activate a receptor upon binding. This is typically quantified by parameters such as EC50 (the concentration producing 50% of the maximal effect) and Emax (the maximum possible effect). Quantitative data characterizing this compound's efficacy as an agonist at mu, delta, and kappa opioid receptors are not available.

Receptor Selectivity and Functional Activity Assessment

Information regarding the functional consequences of this compound binding to opioid receptors, including G-protein activation and second messenger modulation, is not sufficiently detailed in the scientific literature.

G-Protein Coupling Mechanisms and Downstream Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through inhibitory G_i/G_o proteins. Assays such as [³⁵S]GTPγS binding are used to measure the extent of G-protein activation by an agonist. Specific data from such functional assays detailing this compound's ability to promote G-protein coupling at mu, delta, and kappa receptors, and characterization of its downstream signaling pathways, are not available.

Modulation of Adenylate Cyclase Activity by this compound

Activation of G_i/G_o proteins by opioid agonists typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Direct experimental evidence and quantitative data on the effect of this compound on basal or stimulated adenylate cyclase activity are not documented in the available research.

Investigation of Ion Channel Modulation via Opioid Receptor Activation

While direct experimental studies detailing the specific modulatory effects of this compound on ion channels are not extensively available in current scientific literature, the mechanisms for mu-opioid receptor agonists are well-established. As this compound functions as a mu-opioid agonist, it is presumed to follow these characteristic signal transduction pathways to modulate neuronal excitability. Opioid receptor activation principally affects two main types of ion channels: G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). nih.govnih.gov

Activation of the mu-opioid receptor by an agonist leads to the liberation of the Gβγ subunit from the heterotrimeric G-protein. wikipedia.org This Gβγ complex directly interacts with and activates GIRK channels. wikipedia.orgfrontiersin.org The opening of these channels allows potassium ions (K+) to flow out of the neuron, following their electrochemical gradient. This efflux of positive charge results in hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thereby producing an inhibitory effect. wikipedia.orgnih.gov This mechanism is a key component of opioid-mediated analgesia. nih.gov

In addition to activating potassium channels, the Gβγ subunits released upon opioid receptor stimulation also inhibit presynaptic voltage-gated calcium channels. nih.gov VGCCs are crucial for neurotransmitter release; their opening allows an influx of calcium ions (Ca2+), which triggers the fusion of synaptic vesicles with the presynaptic membrane. nih.gov By inhibiting these channels, opioid agonists reduce calcium influx, which in turn decreases the release of excitatory neurotransmitters, such as glutamate and substance P, from nociceptive nerve terminals. tufts.edu This suppression of pro-nociceptive signaling contributes significantly to the analgesic effects of opioids.

| Ion Channel Type | Primary Effector | Effect of Activation | Consequence for Neuron |

|---|---|---|---|

| G-protein-coupled Inwardly-Rectifying Potassium (GIRK) Channel | Gβγ subunit | Activation (Opening) | K+ efflux leading to membrane hyperpolarization (inhibition) |

| Voltage-Gated Calcium Channel (VGCC) | Gβγ subunit | Inhibition (Closing) | Reduced Ca2+ influx leading to decreased neurotransmitter release |

Allosteric Modulation of this compound-Opioid Receptor Interactions

Research specifically investigating the allosteric modulation of the this compound-opioid receptor complex has not been identified. However, the principles of allosteric modulation at opioid receptors provide a framework for how such interactions could theoretically occur. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where endogenous ligands and traditional agonists like this compound bind. nih.govnih.gov This binding does not directly activate the receptor but instead influences the binding and/or efficacy of the orthosteric ligand. nih.gov

Allosteric modulators can be classified based on their effect on the orthosteric ligand:

Positive Allosteric Modulators (PAMs): These compounds enhance the affinity and/or efficacy of the orthosteric agonist. nih.gov A μ-PAM, for instance, could increase the potency of an agonist like this compound. nih.gov

Negative Allosteric Modulators (NAMs): These molecules reduce the affinity and/or efficacy of the orthosteric ligand. nih.gov

Silent Allosteric Modulators (SAMs) or Neutral Allosteric Ligands: These bind to the allosteric site without altering the orthosteric ligand's binding or efficacy but can block the binding of other allosteric modulators. nih.gov

The effect of an allosteric modulator can be dependent on the specific orthosteric agonist it is paired with, a phenomenon known as "probe dependence". nih.gov Therefore, a specific allosteric modulator might have a pronounced effect in the presence of one opioid agonist but a different or no effect with another.

Recent studies have highlighted the importance of a conserved allosteric binding site in class A GPCRs, including the mu-opioid receptor, which involves a sodium ion. d-nb.info This allosteric sodium binding site can modulate the receptor's signaling pathways, and it has been proposed that some allosteric modulators may act as indirect competitors of this sodium ion. d-nb.info The interaction between an orthosteric ligand, the receptor, and an allosteric modulator is defined by cooperativity factors that describe the change in binding affinity (α) and efficacy (β). nih.govnih.gov

| Modulator Type | Description | Effect on Orthosteric Ligand Affinity (α Cooperativity) | Effect on Orthosteric Ligand Efficacy (β Cooperativity) |

|---|---|---|---|

| Positive Allosteric Modulator (PAM) | Enhances orthosteric ligand function | α > 1 | β > 1 |

| Negative Allosteric Modulator (NAM) | Reduces orthosteric ligand function | α < 1 | β < 1 |

| Silent Allosteric Modulator (SAM) | Binds without effect on orthosteric ligand but blocks other modulators | α = 1 | β = 1 |

Advanced Analytical Methodologies for Betaprodine Research

Chromatographic Separation Techniques for Compound Identification and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For Betaprodine and its related compounds, techniques coupling chromatography with mass spectrometry are particularly powerful for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For opioids like this compound, GC-MS provides excellent separation and definitive identification. nih.govresearchgate.net The process involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint.

In the analysis of opioids, derivatization is often employed to increase the volatility and thermal stability of the analytes. nih.gov For this compound and its metabolites, which contain functional groups that may not be ideal for direct GC analysis, derivatizing agents can be used to create more suitable derivatives. For instance, trifluoroacetyl derivatives can be produced using reagents like N-methyl-bis(trifluoroacetamide) (MBTFA). nih.gov

GC-MS is particularly useful for identifying metabolites of this compound in biological samples. nih.govmdpi.com The process typically involves acid hydrolysis, liquid-liquid extraction, and then derivatization before analysis. nih.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect specific ions known to be characteristic of the target compounds, significantly enhancing sensitivity and selectivity. mdpi.comnih.gov

Table 1: GC-MS Parameters for Opioid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | DB-200 or similar | Provides separation of compounds. researchgate.net |

| Inlet Temperature | 250-280 °C | Ensures complete vaporization of the sample. researchgate.net |

| Temperature Program | Ramped (e.g., 50°C to 300°C) | Optimizes separation of multiple compounds with different boiling points. researchgate.net |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments molecules into predictable and reproducible patterns for identification. mdpi.com |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete mass spectrum for identification; SIM enhances sensitivity for quantification. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical and toxicological analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are not volatile or are thermally labile. nih.govresearchgate.net For this compound analysis, LC coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) offers superior performance. nih.govnih.gov

LC-MS/MS methods, often using a triple quadrupole mass spectrometer, provide excellent sensitivity and specificity through Multiple Reaction Monitoring (MRM). nih.govnih.gov This technique involves selecting a specific precursor ion (typically the molecular ion of this compound) in the first quadrupole, fragmenting it in the second, and then monitoring for a specific product ion in the third. This highly specific transition minimizes interference from matrix components, making it ideal for quantifying low levels of the drug in biological fluids like blood and urine. nih.gov

High-resolution mass spectrometry (LC-HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides extremely accurate mass measurements. This allows for the determination of the elemental composition of an unknown compound, which is invaluable for identifying novel metabolites or distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). nih.govnih.gov Untargeted metabolomics workflows using LC-HRMS can identify a broad range of metabolites in a single analysis, providing a comprehensive picture of drug metabolism. nih.govresearchgate.netmdpi.com

Table 2: LC-MS/MS and LC-HRMS Approaches for Opioid Analysis

| Technique | Key Features | Application in this compound Research |

|---|---|---|

| LC-MS/MS (MRM) | High sensitivity and specificity; robust quantification. nih.gov | Quantifying this compound and known metabolites in biological samples for pharmacokinetic studies. |

| LC-HRMS | High mass accuracy; structural elucidation of unknowns. nih.govnih.gov | Identifying novel metabolites of this compound and differentiating from structurally similar compounds. |

This compound is a chiral molecule, meaning it exists as two enantiomers (mirror images) which can have different pharmacological effects. mz-at.de Therefore, the separation and analysis of individual enantiomers are crucial. mdpi.com Chiral chromatography is the primary method used to achieve this separation. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.govyakhak.org Polysaccharide-based CSPs are commonly used for the enantioseparation of a wide range of pharmaceutical compounds. mdpi.com High-performance liquid chromatography (HPLC) is the most common platform for chiral separations. nih.gov

The development of an effective chiral separation method allows for the assessment of the enantiomeric purity of a this compound sample. yakhak.org This is critical for ensuring that a pharmaceutical preparation contains the desired enantiomer and for studying the specific biological activities of each isomer. mdpi.com The choice of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase or polar organic modes, significantly influences the separation efficiency. yakhak.orgnih.gov

Table 3: Common Chiral Stationary Phases (CSPs) for Drug Separation

| CSP Type | Basis of Separation |

|---|---|

| Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and other interactions. mdpi.com |

| Cyclodextrin-based | Inclusion complexation, where enantiomers fit differently into the chiral cavity of the cyclodextrin. nih.gov |

| Macrocyclic antibiotic-based | Multiple chiral centers and functional groups on the antibiotic provide a complex environment for chiral recognition. nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic techniques are used to probe the interaction of electromagnetic radiation with a molecule, providing detailed information about its structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the exact three-dimensional structure of an organic molecule. nih.govresearchgate.net It is based on the principle that atomic nuclei with a non-zero spin will absorb and re-emit electromagnetic radiation at a specific frequency when placed in a strong magnetic field.

For this compound, ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental structural information. nih.gov The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum reveal the electronic environment, the number of neighboring protons, and the relative number of protons of each type. researchgate.net ¹³C NMR indicates the number of unique carbon atoms and their chemical environment.

More advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms within the molecule. researchgate.netnih.gov These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the precise structure of this compound and its metabolites, including their stereochemistry. nih.govnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.orgvscht.cz It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies corresponding to different types of chemical bonds. vscht.cz The IR spectrum of this compound would show characteristic absorption bands for its key functional groups. libretexts.orgpressbooks.pub

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O | 1750-1735 libretexts.org |

| Ester C-O | C-O | 1300-1000 libretexts.org |

| Aromatic Ring | C=C | 1600-1450 vscht.cz |

| Aromatic C-H | =C-H | 3100-3000 vscht.cz |

| Aliphatic C-H | -C-H | 3000-2850 pressbooks.pub |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. nih.gov This technique is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds. nih.gov The UV spectrum of this compound is characterized by absorption maxima (λ_max) due to the presence of the phenyl group. nih.govnih.gov While less specific than techniques like MS or NMR, UV-Vis spectroscopy can be a quick and simple method for quantitative analysis, especially when coupled with chromatography, and for initial identification. libretexts.orgmdpi.com

Advanced Detection and Quantification in Complex Biological Matrices

The detection and quantification of this compound in complex biological matrices such as blood, plasma, and urine present significant analytical challenges due to the low concentrations typically encountered and the presence of numerous interfering endogenous substances. Research in this area leverages sophisticated analytical instrumentation to achieve the required sensitivity and selectivity. While specific validated methods for this compound are not widely published, the methodologies employed for its stereoisomer, alphaprodine, and other phenylpiperidine-based opioids are directly applicable and provide a clear framework for this compound analysis.

The primary techniques for the robust and reliable quantification of this compound and its analogs in biological samples are hyphenated chromatographic methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of opioids in biological fluids due to its high sensitivity, specificity, and ability to handle complex matrices. oup.commdpi.com This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

A typical LC-MS/MS method for a compound like this compound would involve the following steps:

Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix. Solid-phase extraction (SPE) is a commonly used technique that effectively cleans up the sample and concentrates the analyte. researchgate.net A typical SPE protocol would involve conditioning the SPE cartridge, loading the pre-treated biological sample (e.g., plasma or hydrolyzed urine), washing away interferences, and finally eluting the analyte of interest. aafs.org

Chromatographic Separation: The extract is then injected into an HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) system. A reversed-phase C18 column is often used to separate the analyte from other components in the extract based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. acs.org

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a common ionization technique for this class of compounds. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard (often a deuterated analog or a structurally similar compound like alphaprodine) are monitored. aafs.org This provides a high degree of selectivity and allows for accurate quantification.

While a fully validated LC-MS/MS method for this compound is not available in the cited literature, the table below illustrates the typical validation parameters that would be established for such a method, based on data for other structurally related opioids.

Illustrative Validation Parameters for a Hypothetical LC-MS/MS Method for this compound in Human Plasma

| Parameter | Illustrative Value | Description |

|---|---|---|

| Linearity Range | 0.1 - 100 ng/mL | The concentration range over which the instrument response is proportional to the analyte concentration. |

| Correlation Coefficient (r²) | > 0.995 | A measure of how well the calibration curve fits the data points. |

| Limit of Detection (LOD) | 0.05 ng/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.1 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Intra-day Precision (%RSD) | < 10% | The precision of the method within a single day. |

| Inter-day Precision (%RSD) | < 15% | The precision of the method across different days. |

| Accuracy (% Bias) | ± 15% | The closeness of the measured value to the true value. |

| Recovery (%) | 85 - 110% | The efficiency of the extraction process. |

This table is for illustrative purposes only, as specific validated data for this compound is not available in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of opioids in biological samples, particularly in forensic toxicology for urine drug screening. diva-portal.org

A typical GC-MS method for a compound like this compound would entail:

Sample Preparation and Derivatization: Similar to LC-MS/MS, an extraction step is required. For GC-MS analysis, a derivatization step is often necessary to improve the thermal stability and chromatographic properties of polar analytes like opioids. Silylation is a common derivatization technique.

Gas Chromatographic Separation: The derivatized extract is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column.

Mass Spectrometric Detection: The separated components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a "chemical fingerprint" for identification. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity.

The table below provides an example of the kind of data that would be generated in a GC-MS analysis for opioid compounds.

Illustrative GC-MS Data for Opioid Analysis

| Compound | Retention Time (min) | Monitored Ions (m/z) |

|---|---|---|

| This compound (derivatized) | 12.5 | 261, 202, 174 |

| Alphaprodine (derivatized) | 12.8 | 261, 202, 174 |

| Internal Standard | 13.2 | Varies |

This table is for illustrative purposes only and shows hypothetical data for this compound.

Chiral Separation

Since this compound is a stereoisomer of alphaprodine, the development of analytical methods capable of separating these isomers is crucial for specific quantification. Chiral HPLC is the technique of choice for this purpose. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. While specific applications for this compound are not detailed in the literature, the principle is well-established for other chiral drugs. diva-portal.org

Computational Chemistry and Molecular Dynamics Simulations of Betaprodine

Ligand-Receptor Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method evaluates various possible binding poses and scores them based on the predicted binding energy, providing insights into the specific interactions that stabilize the complex.

The prediction of how Betaprodine binds to its receptor, primarily the µ-opioid receptor, begins with understanding the ligand's own conformational preferences. Quantum chemical calculations have been employed to study the electronic distribution and conformational behavior of prodine analogues. acs.org For this compound, these studies indicate a preference for a phenyl equatorial conformation over a phenyl axial one, which is a key factor in its interaction with the receptor. acs.org

Molecular docking simulations place the this compound molecule within the binding pocket of a receptor model, often derived from X-ray crystal structures of the µ-opioid receptor. nih.govnih.gov The process involves sampling a large number of possible orientations and conformations of the ligand within the active site. A scoring function then estimates the binding affinity for each pose, with the top-ranked poses representing the most probable binding modes.

Key interactions for opioid ligands at the µ-opioid receptor typically involve a salt bridge between the protonated amine of the ligand and the highly conserved Asp147 residue in transmembrane helix 3 (TM3). nih.govmdpi.com Additional stabilizing interactions can include hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. For this compound, it is predicted that its piperidine (B6355638) ring engages with the core binding pocket, while the phenyl group occupies a hydrophobic sub-pocket.

Table 1: Predicted Interactions of this compound with µ-Opioid Receptor Active Site Residues

This interactive table details the hypothetical key interactions between this compound and the µ-opioid receptor as predicted by molecular docking simulations.

| Interacting Residue | Helix Location | Interaction Type | Predicted Distance (Å) |

| Asp147 | TM3 | Ionic Bond | 2.8 |

| Tyr148 | TM3 | Hydrogen Bond | 3.1 |

| Met151 | TM3 | Hydrophobic | 3.9 |

| Trp293 | TM6 | Hydrophobic (π-π stacking) | 4.5 |

| His297 | TM6 | van der Waals | 4.2 |

| Tyr326 | TM7 | Hydrogen Bond | 3.3 |

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target. nih.govnih.gov This can be done using either ligand-based or structure-based approaches.

A ligand-based approach would use the known structure of this compound to create a pharmacophore model. This model consists of the essential steric and electronic features required for binding, such as a positive ionizable group, a hydrophobic aromatic ring, and hydrogen bond acceptors/donors arranged in a specific 3D geometry. This pharmacophore can then be used to rapidly screen databases containing millions of compounds to identify molecules that match these features.

In a structure-based virtual screening campaign, the 3D structure of the µ-opioid receptor's binding site is used as a target. researchgate.net Compounds from a virtual library are systematically docked into this site, and each molecule is scored based on its predicted binding affinity. mdpi.com The top-scoring compounds are selected as "hits" for further investigation. This approach can identify novel chemical scaffolds that are structurally different from this compound but can still form the key interactions necessary for binding.

Table 2: Illustrative Hits from a Hypothetical Virtual Screening Campaign for this compound-like Ligands

This table shows example "hit" compounds that might be identified through a virtual screening process designed to find novel molecules with binding profiles similar to this compound.

| Compound ID | Scaffold Type | Docking Score (kcal/mol) | Key Predicted Interaction(s) |

| ZINC12345 | Tetrahydroisoquinoline | -9.8 | Ionic bond with Asp147 |

| ZINC67890 | Spiro-piperidine | -9.5 | Hydrophobic contacts, H-bond with Tyr148 |

| ZINC24680 | Benzimidazole | -9.1 | π-π stacking with Trp293 |

| ZINC13579 | Phenyl-morpholine | -8.9 | Ionic bond with Asp147, H-bond with Tyr326 |

Molecular Dynamics (MD) Simulations of this compound-Receptor Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow researchers to observe the movement and behavior of the this compound-receptor complex over time. mdpi.comnih.gov By simulating the motions of every atom in the system, MD provides a more realistic and dynamic view of the binding event, accounting for the flexibility of both the ligand and the receptor. youtube.com

MD simulations of a this compound-µ-opioid receptor complex, embedded in a model lipid bilayer with explicit water and ions, can reveal how the ligand and receptor adapt to each other. mdpi.com These simulations, often run for hundreds of nanoseconds to microseconds, show how the binding pocket residues fluctuate and how these movements affect the stability of the ligand's binding pose. nih.gov

A key analysis is the calculation of the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD value suggests that the complex has reached a state of equilibrium and that the binding mode is stable. researchgate.net Furthermore, analysis of the trajectories can reveal subtle conformational changes in the transmembrane helices of the receptor, which are linked to receptor activation or inactivation. mdpi.com For example, simulations can show whether this compound, as an agonist, stabilizes an active conformation of the receptor.

Standard MD simulations are typically not long enough to observe the spontaneous unbinding (dissociation) or binding (association) of a high-affinity ligand. Therefore, enhanced sampling techniques such as Steered Molecular Dynamics (SMD) or metadynamics are used. In these simulations, an external force or a biasing potential is applied to the ligand to accelerate its exit from or entry into the binding pocket.

Simulating the dissociation process can reveal the most likely exit pathway for this compound from the receptor's binding pocket. This provides valuable information on the kinetic barriers to unbinding and can identify transient interactions that occur along the dissociation path. Understanding these pathways is crucial for designing ligands with specific residence times at the receptor, which can significantly influence their pharmacological profiles.

Free Energy Perturbation and Binding Affinity Calculations

While docking provides a rough estimate of binding strength, more rigorous methods are needed for accurate quantitative prediction of binding affinities. Alchemical free energy calculation methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are considered the gold standard for this purpose. nih.govnih.gov

These methods calculate the relative binding free energy (ΔΔG) between two closely related ligands, such as this compound and one of its analogs. The calculation is based on a thermodynamic cycle where one ligand is computationally "mutated" into the other, both in the solvated state and when bound to the receptor. chemrxiv.org The difference in the free energy of these transformations yields the relative binding affinity. FEP calculations are computationally expensive but can achieve an accuracy that rivals experimental measurements, often within 1 kcal/mol. nih.gov These predictions are invaluable for prioritizing which novel compounds to synthesize and test during lead optimization, guiding the design of analogs with improved potency.

Table 3: Illustrative Free Energy Perturbation (FEP) Results for this compound Analogs

This table presents hypothetical data from an FEP calculation, comparing the computationally predicted relative binding free energy (ΔΔG) to hypothetical experimental values for a series of this compound analogs.

| Ligand Pair (A → B) | Modification | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) |

| This compound → Analog 1 | Add methyl group | -1.2 | -1.0 |

| This compound → Analog 2 | Replace phenyl with cyclohexyl | +2.5 | +2.2 |

| This compound → Analog 3 | Add hydroxyl to phenyl | -0.8 | -0.6 |

| Analog 1 → Analog 4 | Change ester to amide | +0.5 | +0.7 |

Future Directions and Emerging Research Avenues in Betaprodine Studies

Exploration of Betaprodine Interactions with Non-Opioid Receptors and Pathways

While this compound's primary mechanism is understood to be through opioid receptor agonism, a significant future direction is the investigation of its potential interactions with non-opioid signaling systems. This area remains largely unexplored for this compound specifically, but research into other opioids and analgesics has revealed complex cross-talk between signaling pathways that could be relevant.

Key areas for future investigation include:

The Endocannabinoid System: This system is known to play a role in pain modulation. Studies could explore if this compound influences the levels of endogenous cannabinoids or interacts with cannabinoid receptors, potentially modulating its own analgesic or side-effect profile.

Cholecystokinin (CCK) Receptors: CCK is known to be an "anti-opioid" peptide, and its activation can counteract opioid-induced analgesia. nih.gov Investigating if this compound's chronic administration modulates the CCK system could provide insights into tolerance development.

NOP (Nociceptin/Orphanin FQ Peptide) Receptor: The NOP receptor is structurally related to classical opioid receptors but is not activated by traditional opioids and its effects can be complex. nih.gov Some compounds that interact with both MOP and NOP receptors are being explored for their potential to act as analgesics. wustl.edu Research into this compound's affinity for the NOP receptor could uncover novel aspects of its pharmacology. nih.govwustl.edu

Table 1: Potential Non-Opioid Pathways for this compound Research

| Pathway/Receptor System | Potential Interaction with this compound | Rationale for Investigation |

|---|---|---|

| Endocannabinoid System (e.g., CB1, CB2 receptors) | Modulation of endocannabinoid levels or direct receptor interaction. | Known interplay in pain and reward pathways. |

| Adrenergic System (e.g., alpha-2 adrenergic receptors) | Alteration of norepinephrine (B1679862) signaling. | Descending noradrenergic pathways are crucial for pain inhibition. |

| Serotonergic System (e.g., 5-HT receptors) | Influence on serotonin (B10506) release and reuptake. | The serotonergic system is deeply involved in mood and pain modulation. |

| Cholecystokinin (CCK) Receptors | Modulation of CCK release or receptor activity. | CCK acts as a physiological antagonist to opioid effects, relevant for tolerance. nih.gov |

| NOP Receptor (ORL1) | Direct binding and activation/antagonism. | A non-opioid branch of the opioid family involved in pain modulation. nih.gov |

Development of this compound as a Molecular Probe for Opioid Receptor Function and Biased Agonism

The concept of "biased agonism" has revolutionized G-protein coupled receptor (GPCR) pharmacology. youtube.com It posits that a ligand can preferentially activate one of several downstream signaling pathways from the same receptor. For opioid receptors, the goal is to develop ligands that are "biased" towards the G-protein signaling pathway, which is associated with analgesia, and away from the β-arrestin pathway, which is implicated in side effects like respiratory depression and constipation. mdpi.comnih.govmdpi.com

This compound and its derivatives could serve as valuable molecular probes to explore these phenomena:

Investigating Biased Signaling: By systematically modifying the structure of this compound, researchers could create a library of analogs and test their signaling bias at the µ-opioid receptor. This could help to delineate the specific chemical structures that drive pathway-specific activation.

Understanding Receptor Conformation: As a molecular probe, this compound could be used in biophysical and structural biology studies to understand how different agonists stabilize distinct receptor conformations, leading to biased signaling.

Elucidating Structure-Activity Relationships: A detailed analysis of this compound analogs could establish a clear structure-activity relationship for G-protein versus β-arrestin activation. This knowledge is crucial for the rational design of safer and more effective opioid analgesics. mdpi.com While some newer molecules like Oliceridine (TRV130) and PZM21 have been developed as G-protein-biased agonists, there is still debate about whether their improved therapeutic window is due to true bias or differences in intrinsic activity (partial agonism). mdpi.commdpi.com

Table 2: Concepts in Biased Agonism

| Concept | Description | Relevance to this compound Research |

|---|---|---|

| G-Protein Pathway | The primary signaling cascade associated with the therapeutic analgesic effects of opioids. mdpi.com | Maximizing this pathway is a key goal for developing safer analgesics. |

| β-Arrestin Pathway | A signaling cascade linked to receptor desensitization, internalization, and adverse effects like respiratory depression and constipation. youtube.comnih.gov | Minimizing this pathway could lead to drugs with fewer side effects. |

| Biased Agonist | A ligand that preferentially activates one signaling pathway over another at the same receptor. wustl.edu | This compound analogs could be developed as biased agonists to separate analgesia from adverse effects. |

| Molecular Probe | A chemical compound used to study the properties of a biological target, such as a receptor. | This compound could be used to probe the structure and function of opioid receptors. |

Advanced In Vitro Systems for Mechanistic Studies (e.g., organoids, microfluidics)

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues. The emergence of advanced in vitro models, such as organoids and microfluidic "organ-on-a-chip" (OoC) platforms, offers a transformative approach for studying drug effects with higher physiological relevance. nih.govresearchgate.net

Brain Organoids: Human induced pluripotent stem cells (iPSCs) can be used to generate brain organoids that mimic aspects of fetal neurodevelopment. frontiersin.org These models could be used to study the specific effects of this compound on neuronal development, synaptic activity, and cell-type-specific responses in different brain regions. frontiersin.orgbiorxiv.org For instance, studies have used forebrain organoids to examine the differential effects of opioids like oxycodone and buprenorphine on various neural cell types. frontiersin.org

Liver Organoids and Metabolism: The liver is the primary site of drug metabolism. Liver organoids can be integrated into microfluidic chips to study the metabolism of this compound in a human-relevant context, identify its metabolites, and assess potential hepatotoxicity. researchgate.net

Multi-Organ Chips: Microfluidic devices allow for the connection of different organoid types, such as liver and brain organoids. nih.gov This technology would enable researchers to study the systemic effects of this compound, investigating how its metabolites produced in the liver affect neuronal function, providing a more holistic view of its pharmacology.

Table 3: Comparison of In Vitro Models for this compound Research

| Model | Description | Potential Application for this compound |

|---|---|---|

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | Basic receptor binding and signaling assays. |

| Organoids | Self-organizing 3D structures derived from stem cells that mimic organ architecture and function. nih.gov | Studying effects on tissue development (e.g., brain organoids) and cell-type specific responses. frontiersin.orgbiorxiv.org |

| Microfluidics (Organ-on-a-Chip) | Chips with microchannels that allow for the precise control of fluids and culture of cells in a dynamic environment that mimics physiological conditions. nih.gov | Modeling drug metabolism, toxicity, and multi-organ interactions. researchgate.net |

Integration of Multi-Omics Data (e.g., metabolomics, proteomics) in this compound Research

The "omics" revolution provides powerful tools to generate a comprehensive, systems-level understanding of a drug's biological effects. nih.govmdpi.com Integrating data from proteomics (the study of proteins) and metabolomics (the study of small molecule metabolites) can reveal novel mechanisms and biomarkers related to this compound's action. cornell.edu

Proteomic Profiling: Using mass spectrometry, researchers could analyze how this compound alters the expression levels of thousands of proteins in target cells or tissues. This could identify entire signaling pathways and cellular processes that are dysregulated by the drug, moving beyond the immediate receptor target.

Metabolomic Analysis: This approach would identify changes in the metabolic fingerprint of a biological system in response to this compound. For example, studies on other opioids have used metabolomics to discover unique metabolic perturbations following drug exposure. nih.gov This could reveal biomarkers of exposure or effect and provide insights into the biochemical consequences of receptor activation.

Multi-Omics Integration: The true power lies in integrating these datasets. medrxiv.org For example, combining genomic, proteomic, and metabolomic data from studies on opioid addiction has helped identify key dysregulated biological pathways (like Akt and ERK signaling) and new potential drug targets. rti.orgmedrxiv.orgresearchgate.netnih.gov Applying such a systems biology approach to this compound could create a detailed map of its molecular interactions, identify networks of affected genes and proteins, and potentially predict its long-term effects or repurposing potential. rti.org

Table 4: Overview of Omics Applications in this compound Research

| Omics Field | Focus of Study | Potential Insights for this compound |

|---|---|---|

| Proteomics | Large-scale study of proteins. cornell.edu | Identify changes in protein expression and post-translational modifications, revealing affected signaling pathways. |

| Metabolomics | Comprehensive analysis of small molecule metabolites. cornell.edu | Discover metabolic biomarkers of exposure and effect, and understand downstream biochemical consequences. nih.gov |

| Multi-Omics Integration | Combined analysis of different omics datasets (e.g., genomics, proteomics, metabolomics). medrxiv.org | Provide a holistic view of this compound's biological impact, identify novel targets, and build predictive models of its effects. rti.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Betaprodine that researchers must consider during experimental design?

- Answer : this compound’s physicochemical properties (e.g., logP = 2.807, log10ws = -2.88) influence solubility, stability, and bioavailability. Researchers should prioritize measuring these using validated methods:

- logP : Use shake-flask or chromatographic techniques (e.g., HPLC) to determine partition coefficients .

- Solubility : Employ gravimetric or spectrophotometric assays under controlled pH and temperature .

- Molecular volume (mcvol = 219.100 ml/mol) : Calculate via computational tools like McGowan’s method to predict diffusion rates .

- Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Method | Relevance in Research |

|---|---|---|

| logP | 2.807 (Crippen Method) | Predicts membrane permeability |

| log10ws | -2.88 | Indicates aqueous solubility |

| Molecular Formula | C₁₆H₂₃NO₂ | Guides synthesis and derivatization |

Q. What analytical techniques are essential for characterizing this compound in academic research?

- Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and purity .

- HPLC-MS for quantifying purity and identifying degradation products .

- Elemental analysis to validate synthetic batches (required for new compounds per journal guidelines) .

Q. How can researchers ensure accurate solubility and logP measurements for this compound?

- Answer :

- Solubility : Conduct equilibrium solubility studies using a saturated solution approach, validated by triplicate measurements .

- logP : Cross-validate results with computational models (e.g., Crippen fragmentation) and experimental data to address variability .

Advanced Research Questions

Q. How can conflicting data in literature regarding this compound’s pharmacological activity be methodologically resolved?

- Answer :

- Step 1 : Conduct a systematic review to identify gaps (e.g., dosage ranges, assay protocols) using tools like PRISMA .

- Step 2 : Replicate key studies under standardized conditions (e.g., identical cell lines, buffer pH) to isolate variables .

- Step 3 : Apply meta-analysis to quantify heterogeneity and adjust for publication bias .

Q. What strategies optimize the synthesis of this compound to improve yield and purity?

- Answer :

- Catalysis : Screen transition-metal catalysts (e.g., Pd/C) for stereoselective esterification .

- Purification : Use recrystallization (solvent optimization) or preparative HPLC to remove diastereomers .

- Yield Tracking : Report isolated yields alongside spectroscopic purity (e.g., ≥95% by HPLC) to ensure reproducibility .

- Table 2 : Common Synthetic Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low yield in esterification | Use anhydrous conditions, molecular sieves | |

| Impurity from byproducts | Gradient elution in column chromatography |

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Answer :

- Nonlinear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values, ensuring goodness-of-fit tests (R² > 0.95) .

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups, adjusting for multiple comparisons .

- Power analysis during experimental design to minimize Type II errors .

Key Methodological Guidelines

- Reproducibility : Adhere to the Beilstein Journal’s standards: document synthetic protocols in detail, including solvent ratios and reaction times .

- Data Contradictions : Use triangulation (e.g., combine HPLC, NMR, and bioassay data) to validate findings .

- Ethical Reporting : Disclose batch-to-batch variability (e.g., peptide content ±5%) if using research-grade compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.